6-(5-Hydroxypentyl)cyclohex-2-EN-1-one
Description
6-(5-Hydroxypentyl)cyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a hydroxyl-terminated pentyl chain at the C6 position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 5-hydroxypentyl substituent introduces both hydrophilicity (via the hydroxyl group) and flexibility (via the aliphatic chain), which may influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
90122-56-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-(5-hydroxypentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2 |
InChI Key |
FPGNVCIALHKCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C=C1)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Hydrophilicity: The 5-hydroxypentyl group enhances water solubility compared to non-polar substituents (e.g., isopropyl or methyl groups) .
- Biological Activity: Indole-substituted analogs (e.g., compound 6-43 in ) exhibit anticancer properties, suggesting that electron-rich aromatic substituents may enhance bioactivity .
- Synthetic Flexibility: The cyclohexenone core allows regioselective modifications. For example, demonstrates the use of lithium diisopropylamide (LDA) to generate hydroxymethyl-furan hybrids, while highlights iron(III) chelation by hydroxypentyl-substituted pyranones .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data for Selected Compounds
Notable Trends:
- C=O Stretching: Cyclohexenone’s ketone group typically absorbs at 1680–1710 cm⁻¹ in IR, consistent across analogs .
- Hydroxyl Signals : The 5-hydroxypentyl group’s OH peak (~3300 cm⁻¹ in IR) may overlap with other hydroxyl or NH signals in complex mixtures .
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